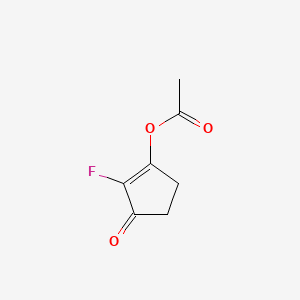
(2-Fluoro-3-oxocyclopenten-1-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-oxocyclopenten-1-yl) acetate is an organic compound characterized by a cyclopentene ring substituted with a fluoro group at the second position and an oxo group at the third position, along with an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-oxocyclopenten-1-yl) acetate typically involves the fluorination of a cyclopentenone derivative followed by esterification. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group. The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-3-oxocyclopenten-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenes depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Fluoro-3-oxocyclopenten-1-yl) acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-oxocyclopenten-1-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the oxo group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-3-oxocyclopenten-1-yl) acetate
- (2-Bromo-3-oxocyclopenten-1-yl) acetate
- (2-Iodo-3-oxocyclopenten-1-yl) acetate
Uniqueness
(2-Fluoro-3-oxocyclopenten-1-yl) acetate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7FO3 |
|---|---|
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
(2-fluoro-3-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C7H7FO3/c1-4(9)11-6-3-2-5(10)7(6)8/h2-3H2,1H3 |
Clé InChI |
VBTMHQDXWWLWGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=O)CC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

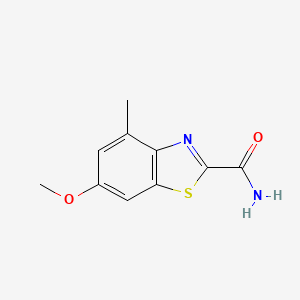
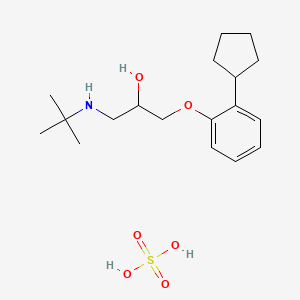
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

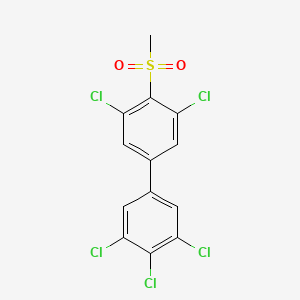
![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)

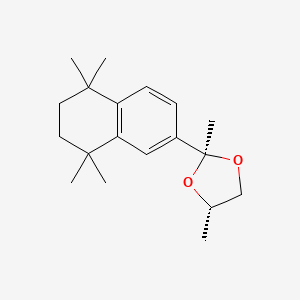
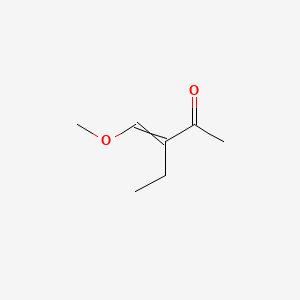

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
